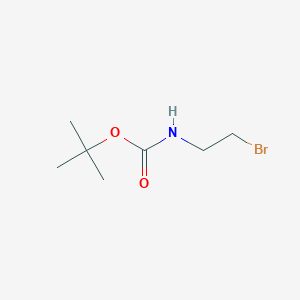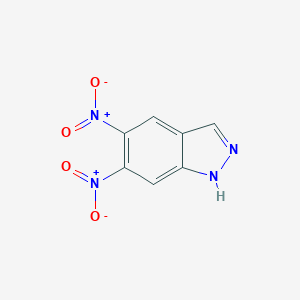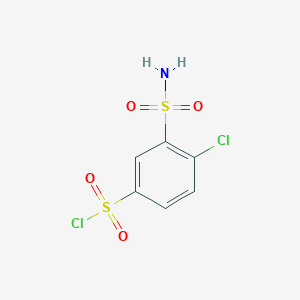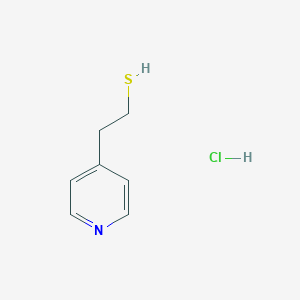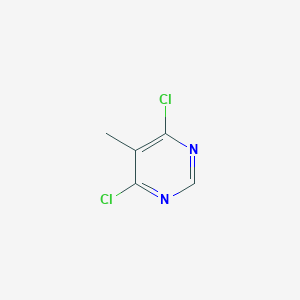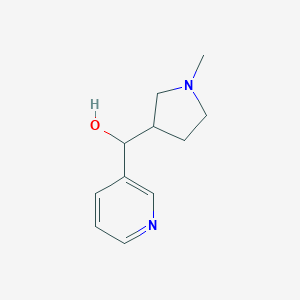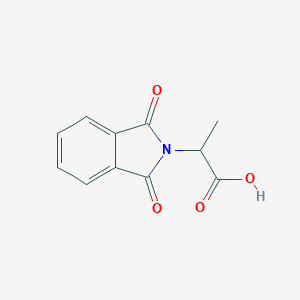
p-Methylbenzil
描述
Synthesis Analysis
The synthesis of related compounds involves various chemical methodologies, including polycondensation, cyclocondensation, and one-pot synthesis approaches. For instance, polybenzimidazoles were synthesized using selective alkyl groups, indicating a method for incorporating methyl groups into aromatic compounds (Kumbharkar & Kharul, 2009). Another example is the one-pot synthesis of tetrahydrobenzo[b]pyrans, suggesting a route for synthesizing complex aromatic structures (Mohammadi, Asghariganjeh, & Hadadzahmatkesh, 2017).
Molecular Structure Analysis
The molecular structure of related compounds is characterized using techniques like X-ray diffraction, NMR spectroscopy, and computational methods. For instance, the structure of N-p-methylbenzyliden-N-phenyl-p,p′-dimethoxybenzoyl acetic acid hydrazide was determined by X-ray diffraction, revealing intermolecular hydrogen bond interactions (Ülkü et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving methylated aromatic compounds often include N-methylation, indicating a method for modifying the chemical properties of amines (Liang et al., 2017). These reactions can significantly alter the compound's reactivity and potential applications.
Physical Properties Analysis
The physical properties of methylated polybenzimidazoles, such as solubility and thermal stability, are influenced by the degree of methylation. For instance, the synthesis and solubility of poly(N‐methylbenzimidazole) demonstrated improved solubility with methylation (Pu & Liu, 2005).
Chemical Properties Analysis
Methylated aromatic compounds exhibit varied chemical properties, including antimicrobial activity and potential as photometric reagents. The evaluation of arylhydrazones of p-aminobenzoic acid hydrazide as antimicrobial agents is one example (Komurcu Sg et al., 1995). These properties are crucial for developing new materials and pharmaceutical agents.
科学研究应用
Imidazole and 1-methyl imidazole are used as additives in polybenzimidazole, a high-temperature proton-conducting polymer electrolyte, for fuel cells (Schechter & Savinell, 2002).
Methylparaben and its derivatives, such as ethylparaben, propylparaben, and butylparaben, are known to have estrogenic properties and compete with estradiol for estrogen receptor binding sites (Lemini et al., 2003).
Polybenzimidazole/thermally-rearranged polymer blends improve gas permeabilities while maintaining high selectivity for hydrogen removal from mixtures with CO2 (Moon et al., 2019).
Meta-PBI/methylated PBI-OO blend membranes show potential for use in acid-doped high-temperature polymer electrolyte membrane fuel cells (Cho et al., 2014).
2-methylbenzimidazole facilitates ferroelectric switching in two dimensions due to its pseudo-tetragonal crystal symmetry (Horiuchi et al., 2012).
Methylated polybenzimidazole-based anion exchange membranes are useful for ion exchange applications due to their high anisotropy and the plasticizing effect of water (Germer et al., 2015).
安全和危害
While specific safety data for p-Methylbenzil was not found, similar compounds can pose hazards. For instance, they can be harmful to aquatic life and may have long-lasting effects3. Precautions should be taken to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant3.
未来方向
Future research directions for p-Methylbenzil could include developing new synthesis methods to improve its yield and purity, investigating its potential applications in the materials science field, and conducting more extensive toxicity studies to ensure its safety in scientific experiments1. A recent paper also described a method for p-methylbenzyl (MBn) protection of alcohols by using MBn 2,2,2-trichloroacetimidate4, suggesting potential applications in organic synthesis.
Please note that this information is based on the available search results and may not cover all aspects of p-Methylbenzil. For more detailed information, please refer to specific scientific literature and safety data sheets.
属性
IUPAC Name |
1-(4-methylphenyl)-2-phenylethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-11-7-9-13(10-8-11)15(17)14(16)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFICTUTRIMBEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179046 | |
| Record name | p-Methylbenzil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Methylbenzil | |
CAS RN |
2431-00-7 | |
| Record name | (4-Methylphenyl)phenylethanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2431-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Methylbenzil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002431007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Methylbenzil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-methylbenzil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.634 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



